molecular formula C7H10NO7PS B14500276 3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid CAS No. 64893-69-2

3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid

Cat. No.: B14500276
CAS No.: 64893-69-2
M. Wt: 283.20 g/mol
InChI Key: GUJOVAGILWAUAP-UHFFFAOYSA-N
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Description

3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid is an organic compound that features both amino and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid typically involves the introduction of amino, methoxy, phosphono, and sulfonic acid groups onto a benzene ring. The process may include steps such as nitration, reduction, sulfonation, and phosphorylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include continuous flow systems, high-pressure reactors, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The methoxy and phosphono groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxybenzenesulfonic acid
  • 5-Amino-2-methoxybenzenesulfonic acid

Comparison

Compared to similar compounds, 3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid is unique due to the presence of the phosphono group, which can significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where the phosphono functionality is required.

Properties

CAS No.

64893-69-2

Molecular Formula

C7H10NO7PS

Molecular Weight

283.20 g/mol

IUPAC Name

3-amino-2-methoxy-5-phosphonobenzenesulfonic acid

InChI

InChI=1S/C7H10NO7PS/c1-15-7-5(8)2-4(16(9,10)11)3-6(7)17(12,13)14/h2-3H,8H2,1H3,(H2,9,10,11)(H,12,13,14)

InChI Key

GUJOVAGILWAUAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)O)P(=O)(O)O)N

Origin of Product

United States

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